An In-depth Technical Guide to 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine
An In-depth Technical Guide to 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific derivative, 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine, a compound of significant interest for its potential pharmacological applications. While a specific CAS number for this exact molecule is not publicly cataloged, this guide provides a comprehensive overview of its structural analogues, a proposed synthetic route, and its anticipated chemical and biological properties based on extensive analysis of related compounds. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and exploration of novel benzoxazole-based therapeutic agents.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring. This privileged scaffold is present in numerous naturally occurring and synthetic molecules that exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. The 2-amino and 5-substituted benzoxazoles, in particular, have garnered significant attention in drug discovery programs.[7][8][9]
Physicochemical Properties and Structural Elucidation
While experimental data for the target compound is not available, its properties can be inferred from closely related structures.
Table 1: Predicted Physicochemical Properties of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine | Not available | C₉H₁₀N₂O₃S | 226.25 |
| N-benzyl-5-(ethylsulfonyl)benzo[d]oxazol-2-amine | 1361414-80-3 | C₁₆H₁₆N₂O₃S | 316.38[10] |
| 5-(Ethylsulfonyl)benzo[d]oxazole-2-thiol | 155559-80-1 | C₉H₉NO₃S₂ | 243.30[11] |
| 5-Nitrobenzo[d]oxazol-2-amine | Not available | C₇H₅N₃O₃ | 179.13[12] |
| 5-Chlorobenzo[d]oxazol-2-amine | 36129-27-2 | C₇H₅ClN₂O | 168.58 |
Spectroscopic Characterization
The structural confirmation of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, with their splitting patterns indicating the substitution pattern. Signals for the ethyl group (a triplet and a quartet) and the amine protons would also be present.[12][13][14]
-
¹³C NMR would display distinct signals for each carbon atom in the molecule, including the carbons of the benzoxazole core, the ethylsulfonyl group, and the C2 carbon bearing the amino group.[12][13]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, S=O stretching for the sulfonyl group, and C=N stretching characteristic of the oxazole ring.[13]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.[12]
Proposed Synthetic Pathways
The synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine can be approached through a multi-step process, leveraging established methodologies for the formation of the 2-aminobenzoxazole core and the introduction of the ethylsulfonyl group.
Diagram 1: Proposed Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(ethylsulfonyl)phenol (Intermediate C)
-
Diazotization and Thiolation of 2-Amino-4-nitrophenol (A): Dissolve 2-amino-4-nitrophenol in an appropriate acidic medium and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, react the diazonium salt with a sulfur source, such as potassium thiocyanate, followed by reduction to the corresponding thiol.
-
Alkylation: Alkylate the resulting thiol with an ethylating agent like ethyl iodide in the presence of a base to yield 2-amino-4-(ethylthio)phenol (B).
-
Oxidation: Oxidize the sulfide (B) to the sulfone (C) using a suitable oxidizing agent, such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®), in a suitable solvent system. Monitor the reaction by thin-layer chromatography (TLC) until completion. Purify the product by column chromatography.
Protocol 2: Synthesis of 5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine (D)
-
Method A: Cyclization using Cyanogen Bromide (Caution: Highly Toxic)
-
Dissolve 2-amino-4-(ethylsulfonyl)phenol (C) in a suitable solvent like ethanol or a mixture of water and a co-solvent.
-
Carefully add a solution of cyanogen bromide (BrCN) dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[15]
-
-
Method B: Cyclization using a Safer Cyanating Agent (NCTS)
-
Dissolve 2-amino-4-(ethylsulfonyl)phenol (C) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in an anhydrous solvent such as 1,4-dioxane.[12][15]
-
Add a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), dropwise to the mixture.[12][15]
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.[15]
-
After completion, cool the mixture, quench the reaction with a saturated sodium bicarbonate solution, and extract the product with an organic solvent.[15]
-
Purify the final compound using column chromatography.[12][15]
-
Diagram 2: Logical Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to structural confirmation.
Potential Biological Activity and Therapeutic Applications
The benzoxazole nucleus is a well-established pharmacophore.[1][2][3][4][5][6][16] The introduction of an ethylsulfonyl group at the 5-position and an amino group at the 2-position is anticipated to modulate the biological activity of the parent scaffold.
-
Anticancer Activity: Many 2-aminobenzoxazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[2][7] The electron-withdrawing nature of the ethylsulfonyl group may enhance interactions with biological targets.
-
Antimicrobial Activity: Benzoxazoles are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[5][7][9] The title compound could be a promising candidate for the development of new anti-infective agents.
-
Anti-inflammatory Activity: Inhibition of inflammatory pathways is another hallmark of certain benzoxazole derivatives.[2][4]
-
Kinase Inhibition: The 2-aminobenzoxazole scaffold has been identified in inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.[17]
Conclusion
5-(Ethylsulfonyl)-1,3-benzoxazol-2-amine represents a promising, yet underexplored, molecule within the vast chemical space of benzoxazole derivatives. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic strategies are based on robust and well-documented chemical transformations. The anticipated biological activities, grounded in the extensive literature on related compounds, highlight the potential of this molecule as a lead compound in drug discovery. Further research into this and similar derivatives is warranted to fully elucidate their therapeutic potential.
References
- Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14765–14775.
-
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14765–14775. [Link]
- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- (n.d.). The Benzoxazole Core: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem.
- Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry, 78(7), 3009–3020.
-
Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. The Journal of Organic Chemistry, 78(7), 3009–3020. [Link]
- (n.d.). Benzoxazole: The molecule of diverse pharmacological importance.
- Akhila, S., et al. (2022). Chemistry and pharmacological exploration of benzoxazole derivatives. International Journal of Research and Review, 9(12), 334-343.
- (2018, September 30). Benzoxazoles. World Journal of Pharmaceutical Sciences.
- (2019, November 12). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- (2024, October 21).
- (n.d.).
- (n.d.). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted-2-Oxoindolin-3-Ylidene)
- (2019, April 1). A Review on Various Synthetic Methods of Benzoxazole Moiety. ijpbs.
- (2022, March 11). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. SSRN.
- (n.d.). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- (2025, December). Spectroscopic Profile of 2-Aminobenzoxazole: A Technical Guide. BenchChem.
- (2023, June 28).
- (2019, August 15). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. ijrar.
-
(n.d.). N-benzyl-5-(ethylsulfonyl)benzo[d]oxazol-2-amine. MOLBASE. [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC.
- Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433-3436.
- (2003, July). An Efficient Method for the Sulfonylation of Aromatic Rings with Arene/Alkane Sulfonic Acid by Using P2O5/SiO2 under Heterogeneous Conditions.
- (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
- (2026, February 25). 5-Aminobenzoxazole-2-thiol 95%. AChemBlock.
- (n.d.). 5-Aminobenzoxazole. Sigma-Aldrich.
- (2016, April 7).
- (n.d.).
- (n.d.). A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.
- (2025, January 2).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7...: Ingenta Connect [ingentaconnect.com]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. m.molbase.com [m.molbase.com]
- 11. chemscene.com [chemscene.com]
- 12. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
